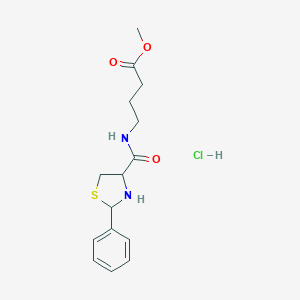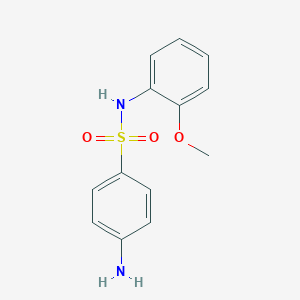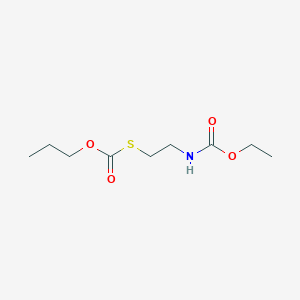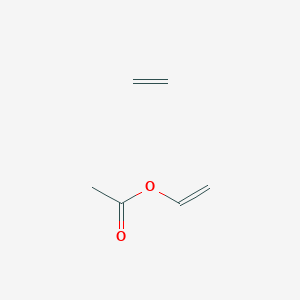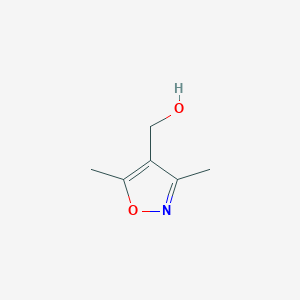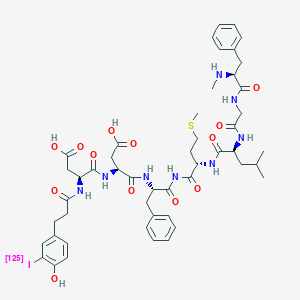![molecular formula C30H66O6Si6 B009974 Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane CAS No. 108638-04-6](/img/structure/B9974.png)
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane, commonly known as PTMSP, is a siloxane-based polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PTMSP is a highly permeable membrane material that has been extensively studied for its use in gas separation, water purification, and drug delivery systems.
Applications De Recherche Scientifique
PTMSP has been extensively studied for its use in gas separation, particularly for the separation of small molecules such as hydrogen, carbon dioxide, and oxygen. PTMSP has also been investigated for its potential use in water purification systems, as it has been shown to have high selectivity for removing certain contaminants such as heavy metals and organic pollutants. In addition, PTMSP has been studied for its use in drug delivery systems, as it has the ability to selectively transport certain drugs across cell membranes.
Mécanisme D'action
The high permeability of PTMSP is due to its unique structure, which consists of a highly branched network of siloxane bonds. The cross-linking of the polymer creates a dense network of channels that allow for the selective transport of small molecules. The selectivity of PTMSP is determined by the size and shape of the channels, as well as the chemical interactions between the polymer and the molecules being transported.
Effets Biochimiques Et Physiologiques
PTMSP has been shown to be biocompatible and non-toxic, making it a promising material for use in biomedical applications. Studies have shown that PTMSP can be used as a scaffold for tissue engineering, as it can support the growth and differentiation of cells. In addition, PTMSP has been investigated for its potential use in drug delivery systems, as it can selectively transport certain drugs across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTMSP is its high permeability and selectivity, which makes it a promising material for use in gas separation, water purification, and drug delivery systems. However, the synthesis of PTMSP can be challenging, and the resulting polymer can be difficult to process and handle. In addition, the high degree of cross-linking in PTMSP can make it difficult to modify the polymer for specific applications.
Orientations Futures
There are several future directions for the research and development of PTMSP. One area of interest is the development of new synthesis methods that can produce PTMSP with improved properties and performance. Another area of interest is the investigation of new applications for PTMSP, such as in energy storage and conversion devices. Finally, the development of PTMSP-based materials for biomedical applications, such as drug delivery and tissue engineering, is an area of active research.
Méthodes De Synthèse
PTMSP is synthesized by the hydrosilation reaction of a phenylmethyldichlorosilane with trimethylsilyloxymethylsilane. The reaction is catalyzed by platinum and requires the use of a solvent such as toluene or tetrahydrofuran. The resulting polymer is a highly branched structure with a high degree of cross-linking. The molecular weight of PTMSP can be controlled by adjusting the reaction conditions, such as the catalyst concentration and reaction time.
Propriétés
Numéro CAS |
108638-04-6 |
|---|---|
Nom du produit |
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
Formule moléculaire |
C30H66O6Si6 |
Poids moléculaire |
691.4 g/mol |
Nom IUPAC |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
InChI |
InChI=1S/C30H66O6Si6/c1-37(2,3)31-19-25-26(20-32-38(4,5)6)28(22-34-40(10,11)12)30(24-36-42(16,17)18)29(23-35-41(13,14)15)27(25)21-33-39(7,8)9/h19-24H2,1-18H3 |
Clé InChI |
ZPCGFDMAXYJGDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonymes |
Trimethyl[(2,3,4,5,6-pentakis([(trimethylsilyl)oxy]methyl)benzyl)oxy]s ilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



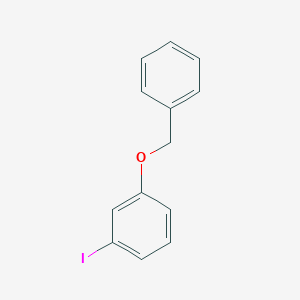
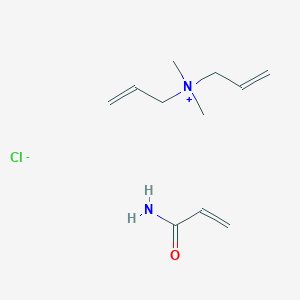
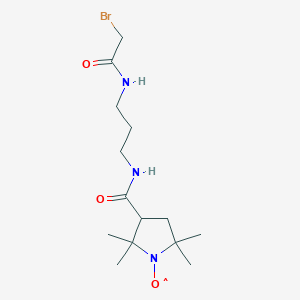
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
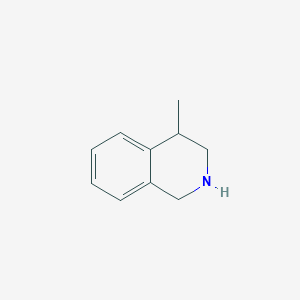
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
